N-[2-(difluoromethoxy)-4-methylphenyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[2-(difluoromethoxy)-4-methylphenyl]-1,3-benzodioxole-5-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)-4-methylphenyl]-1,3-benzodioxole-5-carboxamide typically involves the introduction of the difluoromethoxy group through difluoromethylation processes. These processes can be achieved using various reagents and catalysts. For instance, difluoromethylation of C(sp^2)-H bonds can be accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Additionally, the formation of X-CF_2H bonds (where X is oxygen, nitrogen, or sulfur) can be achieved using novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes using metal-based methods that transfer CF_2H to C(sp^2) sites both in stoichiometric and catalytic modes . These methods streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry.
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)-4-methylphenyl]-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce different substituents into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-[2-(difluoromethoxy)-4-methylphenyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications, including:
Biology: Its unique structure allows for the exploration of new biological activities and interactions with biological targets.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and medicinal chemistry research.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)-4-methylphenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s biological behavior and physicochemical properties, leading to modifications in its activity and efficacy . The precise molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxylated ketones and N-heterocycles that bear the OCF_2H group. These compounds share structural similarities and may exhibit comparable properties and applications .
Uniqueness
N-[2-(difluoromethoxy)-4-methylphenyl]-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(difluoromethoxy)-4-methylphenyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4/c1-9-2-4-11(13(6-9)23-16(17)18)19-15(20)10-3-5-12-14(7-10)22-8-21-12/h2-7,16H,8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYUALUTJKMRSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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